7-[2-Amino(4-hydroxyphenyl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as cefaparole, is a synthetic antibiotic belonging to the cephalosporin class. This compound exhibits broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. Its structure features a complex bicyclic framework combined with various functional groups that contribute to its biological activity and therapeutic potential. The molecular formula of cefaparole is with a molecular weight of approximately 493.6 g/mol .
Cefaparole functions primarily through the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts the structural integrity of the bacteria, leading to cell lysis and death. The
Cefaparole has demonstrated significant antibacterial properties against a range of pathogens, particularly those resistant to other antibiotics. Its effectiveness is notably pronounced against various strains of Gram-negative bacteria, making it a candidate for treating infections where traditional antibiotics fail. Research indicates that cefaparole's unique structural features enhance its binding affinity to PBPs, thereby increasing its potency as an antimicrobial agent .
The synthesis of cefaparole typically involves several steps:
Cefaparole is primarily explored for its potential use in treating bacterial infections, especially those caused by resistant strains. Its applications extend beyond clinical settings; it is also utilized in research as a model compound for studying beta-lactam antibiotics and their mechanisms of action. Furthermore, cefaparole's unique properties make it a valuable candidate for developing new antibacterial formulations aimed at combating antibiotic resistance .
Studies on cefaparole have focused on its interactions with various biological targets, particularly PBPs and other enzymes involved in bacterial cell wall synthesis. The compound's ability to inhibit these targets has been quantified through various assays that measure its binding affinity and inhibitory effects on bacterial growth. Additionally, interaction studies have highlighted cefaparole's potential synergistic effects when used in combination with other antibiotics, enhancing its therapeutic efficacy .
Cefaparole shares structural similarities with other cephalosporins and beta-lactam antibiotics but stands out due to its unique thiadiazole moiety, which contributes to its distinctive biological activity. Below are some similar compounds for comparison:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ceftriaxone | Contains a 7-aminocephalosporanic acid core | Broad-spectrum antibiotic |
| Ceftazidime | Features a pyridinium ring | Effective against Pseudomonas aeruginosa |
| Cefepime | Has a quaternary ammonium group | Extended-spectrum cephalosporin |
| Meropenem | A carbapenem antibiotic | Broad-spectrum activity against resistant bacteria |
Cefaparole's unique combination of functional groups and its specific action mechanism against Gram-negative bacteria differentiate it from these compounds, making it a significant candidate in antibiotic development .
The compound 7-[2-amino(4-hydroxyphenyl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a semisynthetic cephalosporin antibiotic characterized by a complex bicyclic β-lactam structure. Its IUPAC name reflects three critical structural components:
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₁₉N₅O₅S₃ |
| CAS Registry Number | 51627-20-4 |
| EINECS | 257-325-8 |
| Stereochemistry | (6R,7R)-configuration at the bicyclic core; (2R)-configuration at the α-amino side chain |
The 4-hydroxyphenylacetamido group at position 7 enhances binding to penicillin-binding proteins (PBPs) in Gram-positive bacteria, while the 1,3,4-thiadiazole thioether at position 3 improves stability against β-lactamases. This dual functionality positions the compound as a transitional molecule between first- and second-generation cephalosporins, balancing Gram-positive affinity with expanded Gram-negative coverage.
Cephalosporins are categorized into generations based on their antimicrobial spectra and structural features. This compound exhibits characteristics aligning it with both first- and second-generation cephalosporins:
First-Generation Traits
Second-Generation Traits
Table 2: Comparative Classification with Representative Cephalosporins
The compound’s hybrid profile suggests it represents an evolutionary bridge in cephalosporin development, optimizing both PBP affinity and enzymatic stability.
The synthesis of this cephalosporin derivative emerged from late 20th-century efforts to optimize β-lactam antibiotics:
Key Synthetic Steps
Developmental Timeline
This compound’s synthesis exemplifies the strategic integration of heterocyclic chemistry and microbial pharmacology to enhance antibiotic efficacy.
The compound has served as a critical tool in studying two antimicrobial resistance mechanisms:
β-Lactamase Inhibition
The 1,3,4-thiadiazole thioether group confers resistance to hydrolysis by TEM-1 and SHV-1 β-lactamases, as demonstrated in Escherichia coli models. Kinetic studies show a 40–60% reduction in hydrolytic rate compared to non-thiadiazole cephalosporins.
Penicillin-Binding Protein Affinity
Molecular docking simulations reveal that the 4-hydroxyphenyl group enhances hydrogen bonding with S. aureus PBP2a (binding energy: −8.9 kcal/mol vs. −7.2 kcal/mol for cefazolin). This interaction correlates with improved Minimum Inhibitory Concentrations (MICs) against methicillin-sensitive Staphylococci (MIC₉₀: 1 μg/mL vs. 2 μg/mL for cefazolin).
Table 3: Research Applications
These properties have made the compound a prototype for designing cephalosporins effective against β-lactamase-producing pathogens while retaining Gram-positive activity.